molecular formula C19H24N4O5 B2772099 2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide CAS No. 1171090-17-7

2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide

Cat. No.: B2772099
CAS No.: 1171090-17-7
M. Wt: 388.424
InChI Key: WLRZQJGWXJNMKV-UHFFFAOYSA-N
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Description

2-(2-methoxyphenoxy)-N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)acetamide, also known as MPMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel heterocyclic compounds derived from benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized for their potential as anti-inflammatory and analgesic agents. These compounds, including those with morpholino and pyrimidinyl groups, exhibited significant COX-2 inhibition and analgesic activities, highlighting their potential in drug development (Abu‐Hashem et al., 2020).

Antifungal and Antimicrobial Properties

  • Acetamide derivatives, including those with morpholino groups, have been identified as broad-spectrum antifungal agents against Candida and Aspergillus species. These compounds demonstrate the role of specific substitutions in enhancing antifungal activity and plasmatic stability (Bardiot et al., 2015).

Chemical Synthesis and Characterization

  • The chemical synthesis and pharmacological assessment of novel acetamide derivatives have revealed potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These studies emphasize the structural diversity and functional potential of acetamide derivatives in medicinal chemistry (Rani et al., 2016).

Antimicrobial and Antioxidant Activities

  • New pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from acetamide-based compounds, have shown promising antimicrobial and antioxidant activities. This research underscores the importance of structural modification in enhancing biological activities (Hossan et al., 2012).

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O5/c1-25-15-4-2-3-5-16(15)28-13-18(24)20-6-9-27-19-12-17(21-14-22-19)23-7-10-26-11-8-23/h2-5,12,14H,6-11,13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRZQJGWXJNMKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCOC2=NC=NC(=C2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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